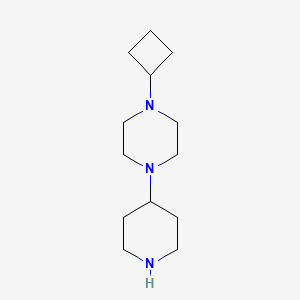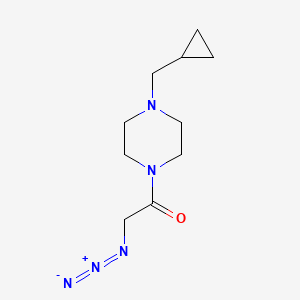
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide
Vue d'ensemble
Description
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide is a useful research compound. Its molecular formula is C10H13BrN2O3S and its molecular weight is 321.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
The chemical compound 3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide, although not directly mentioned, is related to various sulfonamide derivatives known for their wide range of applications in both chemical synthesis and biological activities. Research on similar sulfonamide compounds has demonstrated their significance in the development of pharmaceuticals, materials science, and as intermediates in organic synthesis.
Antiarrhythmic Activity : Sulfonamide derivatives, similar in structure to this compound, have shown Class III antiarrhythmic activity, demonstrating potent effects without impacting conduction. These compounds have been evaluated for their ability to prolong action potential duration, an essential property for antiarrhythmic drugs, through specific ion channel interactions (Ellingboe et al., 1992).
Antibacterial and Antifungal Activities : The synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes have been explored for their biological activities. These compounds, including those structurally related to this compound, exhibit moderate to significant antibacterial and good antifungal activities against various strains, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Catalytic Applications : The synthesis of novel N-bromo sulfonamide reagents demonstrates their efficiency as catalysts in organic synthesis, offering advantages such as high yields, short reaction times, and clean workup. These findings underscore the utility of sulfonamide compounds in facilitating various chemical transformations (Khazaei et al., 2014).
Photodynamic Therapy for Cancer Treatment : Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer. This highlights the role of sulfonamide derivatives in developing therapeutic agents for cancer treatment (Pişkin et al., 2020).
Synthesis of Vinylsulfones and Sulfonamides : Studies on the synthesis of low molecular weight vinylsulfones and vinylsulfonamides, such as 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, demonstrate their importance in synthetic organic chemistry. These compounds serve as active agents in various reactions, indicating the broad utility of sulfonamide derivatives in chemical synthesis (2020).
Propriétés
IUPAC Name |
3-bromo-5-(methanesulfonamido)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-13(2)10(14)7-4-8(11)6-9(5-7)12-17(3,15)16/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXNQPSXWPWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
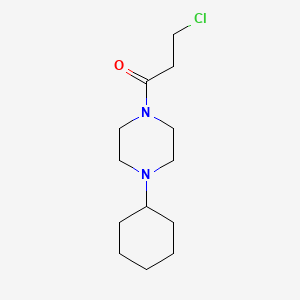
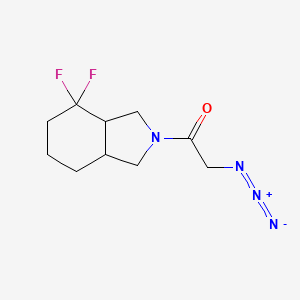

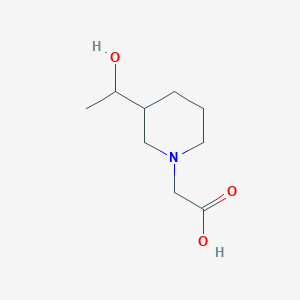
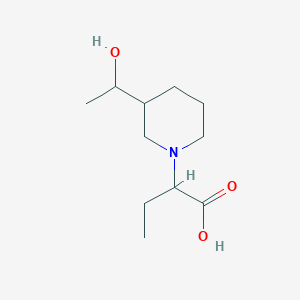
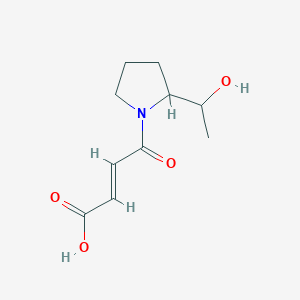

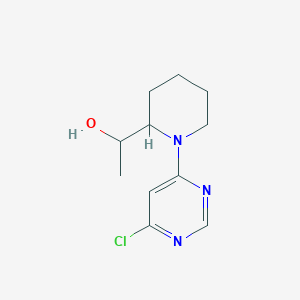
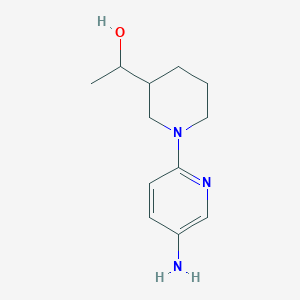
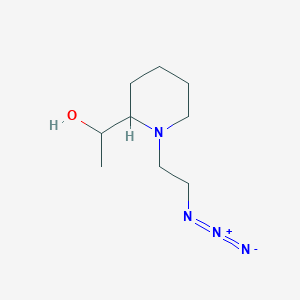
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
![7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477743.png)
